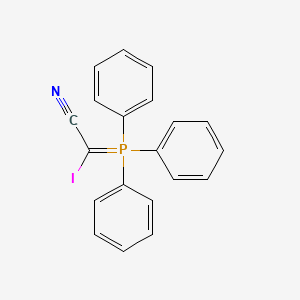
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea typically involves the reaction of 6-hydroxy-1,3-benzothiazole with 4-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases such as cancer or infections.
Industry: As a precursor for the production of advanced materials or agrochemicals.
Mécanisme D'action
The mechanism of action of N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-chlorophenyl)urea
- N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-nitrophenyl)urea
- N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methoxyphenyl)urea
Uniqueness
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is unique due to the presence of the 4-methylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs. The specific substitution pattern on the benzothiazole ring and the urea linkage also contribute to its uniqueness.
Conclusion
N-(6-Hydroxy-1,3-benzothiazol-2-yl)-N’-(4-methylphenyl)urea is a versatile compound with potential applications in various scientific fields. Its synthesis, chemical reactivity, and unique properties make it an interesting subject for further research and development.
Propriétés
Numéro CAS |
63650-40-8 |
|---|---|
Formule moléculaire |
C15H13N3O2S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
1-(6-hydroxy-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C15H13N3O2S/c1-9-2-4-10(5-3-9)16-14(20)18-15-17-12-7-6-11(19)8-13(12)21-15/h2-8,19H,1H3,(H2,16,17,18,20) |
Clé InChI |
PTHLOUWWTGJVGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


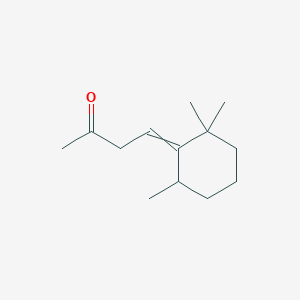

![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)

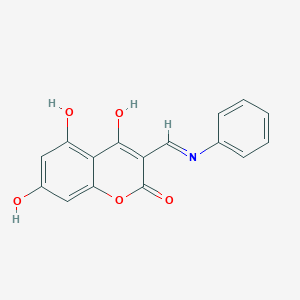
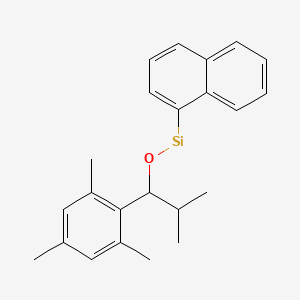

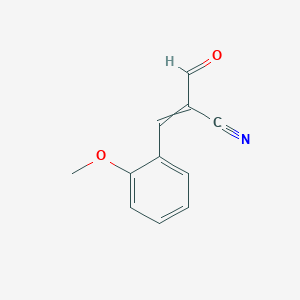

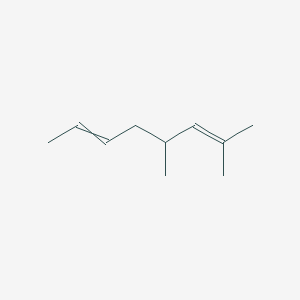
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-leucinamide](/img/structure/B14487233.png)
